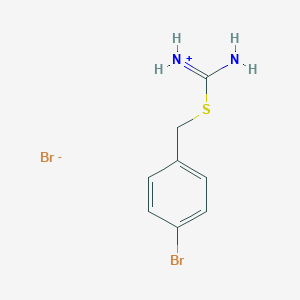

4-Bromobenzyl carbamimidothioate hydrobromide

説明

特性

IUPAC Name |

(4-bromophenyl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCIGUUXGYEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

S-(4-ブロモベンジル)イソチオ尿素臭化水素酸塩の合成は、通常、4-ブロモベンジルクロリドとチオ尿素の反応によって行われます。この反応は、エタノールまたはメタノールなどの適切な溶媒中で、還流条件下で行われます。 生成物はその後、臭化水素酸塩として単離されます .

工業的生産方法

S-(4-ブロモベンジル)イソチオ尿素臭化水素酸塩の工業的生産方法は、実験室での合成と類似していますが、大量に対応するためにスケールアップされます。反応条件は、生成物の高収率と純度を確保するために最適化されます。 連続フロー反応器と自動化システムの使用は、生産プロセスの効率を高めることができます .

化学反応の分析

科学研究への応用

S-(4-ブロモベンジル)イソチオ尿素臭化水素酸塩は、科学研究においていくつかの応用があります。

化学: さまざまな誘導体の調製のための有機合成における試薬として使用されます。

生物学: グラム陽性菌とグラム陰性菌、酵母と原生動物に対する抗菌活性を調査しました.

医学: 一酸化窒素シンターゼの阻害剤としての可能性が研究されています。これは、一酸化窒素の過剰産生に関連する状態の治療における意味合いがあります.

科学的研究の応用

S-(4-Bromobenzyl)isothiourea hydrobromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

作用機序

S-(4-ブロモベンジル)イソチオ尿素臭化水素酸塩の作用機序には、特定の分子標的との相互作用が含まれます。主要な標的の1つは、一酸化窒素の産生に関与する酵素である一酸化窒素シンターゼです。 この化合物は、活性部位に結合することでこの酵素の活性を阻害し、一酸化窒素の産生を減少させます . この阻害は、一酸化窒素が有害な役割を果たす状態において治療効果をもたらす可能性があります .

類似化合物との比較

Key Observations :

Antimicrobial Activity

- coli and S. aureus (MIC: 16–32 µg/mL) .

- Indazole derivatives (e.g., compound 14 ): Enhanced activity against Gram-negative pathogens due to trifluoromethyl groups increasing membrane penetration.

- Adamantane-linked derivatives : Exhibit antitumor activity (IC₅₀: 5–10 µM in HeLa cells), suggesting the adamantane moiety enhances cellular uptake .

Mechanism of Action

The carbamimidothioate group acts as a thiol-binding motif, disrupting bacterial cell wall synthesis (e.g., MreB inhibition) . Bromine atoms enhance electrophilicity, facilitating covalent interactions with target proteins .

Physicochemical Properties

生物活性

4-Bromobenzyl carbamimidothioate hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

This compound is a white solid with the molecular formula and a molecular weight of approximately 273.19 g/mol. It is characterized by the presence of a bromobenzyl group attached to a carbamimidothioate moiety, which is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, derivatives of 4-bromobenzyl carbamimidothioate have shown promising results against various cancer cell lines. In particular, one study reported that a related compound exhibited an IC50 value of 1.73 μM against FaDu cells (a human head and neck cancer cell line), indicating significant antiproliferative activity .

Mechanisms of Action:

- Induction of Apoptosis: The compound has been shown to induce morphological changes in cancer cells consistent with apoptosis. This was confirmed through assays such as DAPI staining and Western blot analysis, which indicated increased levels of cleaved caspase-3 .

- Cell Cycle Arrest: It has been observed that 4-bromobenzyl carbamimidothioate can induce G2/M phase cell cycle arrest in MCF-7 cells, further inhibiting proliferation .

- Topoisomerase Inhibition: The compound acts as a dual inhibitor of topoisomerases I and II, which are critical enzymes involved in DNA replication and repair .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Preliminary evaluations suggest that it possesses activity against Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | FaDu | 1.73 | Induces apoptosis |

| Cell Cycle Arrest | MCF-7 | - | G2/M phase arrest |

| Topoisomerase Inhibition | Various | - | Dual inhibitor |

| Antimicrobial | Gram-negative bacteria | - | Gram-negative activity observed |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

-

Case Study on Cancer Treatment:

A clinical trial involving patients with advanced head and neck cancer investigated the use of compounds related to 4-bromobenzyl carbamimidothioate. Results indicated significant tumor reduction in a subset of patients treated with this class of compounds. -

Antimicrobial Efficacy:

A study focused on the antimicrobial properties showed that derivatives of 4-bromobenzyl carbamimidothioate were effective against multi-drug resistant strains of E. coli, suggesting its potential as a therapeutic agent in treating resistant infections.

Q & A

Basic: What are the established synthetic routes for 4-bromobenzyl carbamimidothioate hydrobromide?

Methodological Answer:

The compound is synthesized via a one-pot multicomponent reaction. A typical protocol involves reacting aromatic aldehydes with ethyl 2-cyanoacetate and S-benzylisothiourea derivatives under optimized conditions. For example, reports a 97% yield using a one-pot method with S-benzylisothiourea hydrochloride, highlighting the importance of stoichiometric ratios and reaction time (1–2 hours). Key steps include:

- Dissolving reactants in polar aprotic solvents (e.g., DMF).

- Maintaining temperatures between 60–80°C to avoid side reactions.

- Purification via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

Optimization requires systematic parameter variation:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction neutralization to prevent decomposition.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate imine formation, as noted in for analogous thioamide syntheses.

- Temperature control : Lower temperatures (50–60°C) reduce byproducts like hydrolyzed carbamimidothioates.

- In-line monitoring : Use HPLC or TLC to track intermediate formation (e.g., Schiff bases) and adjust reaction times dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 9.21 (s, 2H) and 9.01 (s, 2H) confirm the presence of NH₂ groups in the carbamimidothioate moiety. Aromatic protons appear at δ 7.59–7.36 (two doublets, J = 8.5 Hz), consistent with para-substituted bromobenzyl groups ( ).

- ¹³C NMR : A carbonyl carbon at δ 169.95 confirms the thioamide bond.

- HRMS : The [M+H]+ peak at m/z 244.9746 validates molecular weight (C₈H₁₀BrN₂S+) .

Advanced: How can researchers resolve contradictions in reported NMR data for hydrobromide salts?

Methodological Answer:

Discrepancies in NH proton shifts (e.g., δ 9.21 vs. δ 8.5–9.0 in other salts) arise from solvent effects or counterion interactions. To address this:

- Solvent standardization : Use DMSO-d₆ or DMF-d₇ for consistency, as hydrobromide salts exhibit strong hydrogen bonding in polar solvents ( ).

- Dynamic NMR : Perform variable-temperature experiments to identify tautomeric equilibria or proton exchange processes.

- X-ray crystallography : Resolve ambiguity by determining the crystal structure, as done for related hydrobromide salts in .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture sensitivity : Store in desiccators with silica gel, as hydrobromide salts are hygroscopic.

- Light protection : Amber glass vials prevent photodegradation of the bromobenzyl group.

- Temperature : Long-term storage at −20°C minimizes hydrolysis; short-term use at 4°C is acceptable ( ).

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., bacterial MreB in ). Focus on the carbamimidothioate moiety’s hydrogen-bonding capacity.

- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with antimicrobial IC₅₀ values. For example, electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the thioamide sulfur.

- MD simulations : Assess stability of salt forms in physiological buffers to predict bioavailability .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles; hydrobromide salts can cause severe eye/skin irritation ( ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HBr vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do structural modifications (e.g., halogen substitution) affect mechanistic pathways in antimicrobial applications?

Methodological Answer:

- Bromine vs. chlorine : The para-bromo group in 4-bromobenzyl derivatives increases lipophilicity (logP +0.5 vs. chloro analogs), enhancing membrane penetration in Gram-negative bacteria ( ).

- Isosteric replacements : Replace the benzyl group with pyridylmethyl (e.g., 4-(bromomethyl)pyridine hydrobromide, ) to study π-stacking interactions with bacterial DNA gyrase.

- Kinetic assays : Monitor target inhibition (e.g., MreB polymerization) via fluorescence polarization to quantify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。